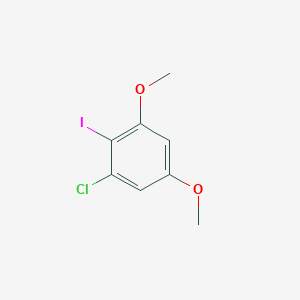
4-(4-Methoxyphenyl)but-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a methoxyphenyl group attached to a butyn-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-ol typically involves the following steps:
-
Preparation of Propargyl Alcohol: : The starting material, propargyl alcohol, is prepared by the reaction of propargyl bromide with an aldehyde in the presence of a base such as zinc dust. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) and the product is purified by column chromatography .
-
Coupling Reaction: : The propargyl alcohol is then coupled with 4-iodoanisole in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) in an inert atmosphere (argon). The reaction is carried out at room temperature for 16 hours, followed by purification using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)but-3-yn-1-al (aldehyde) or 4-(4-Methoxyphenyl)but-3-ynoic acid (carboxylic acid).
Reduction: 4-(4-Methoxyphenyl)but-3-en-1-ol (alkene) or 4-(4-Methoxyphenyl)butan-1-ol (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-ol depends on the specific reaction or application
Hydroxyl Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Triple Bond: Can undergo addition reactions and serve as a site for further functionalization.
Methoxy Group: Can influence the electronic properties of the molecule and participate in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxyphenyl)but-3-yn-1-ol can be compared with other similar compounds, such as:
4-Phenylbut-3-yn-1-ol: Lacks the methoxy group, which affects its reactivity and applications.
4-(4-Hydroxyphenyl)but-3-yn-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
4-(4-Methylphenyl)but-3-yn-1-ol: Contains a methyl group instead of a methoxy group, resulting in different steric and electronic effects.
Eigenschaften
CAS-Nummer |
52999-15-2 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,3,9H2,1H3 |
InChI-Schlüssel |
ZFDUNOCDOYMUOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


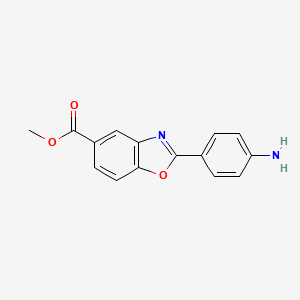

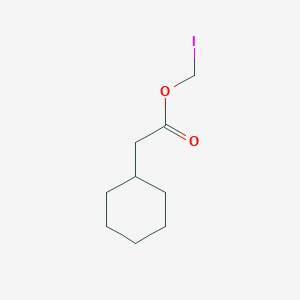
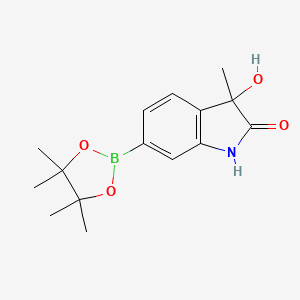

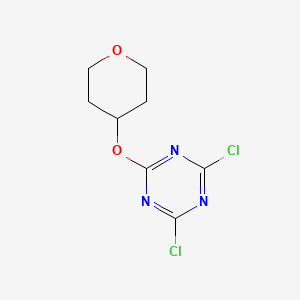

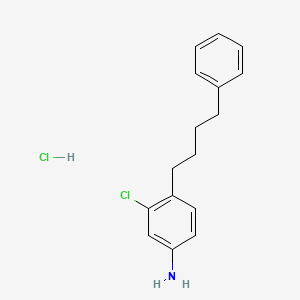
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
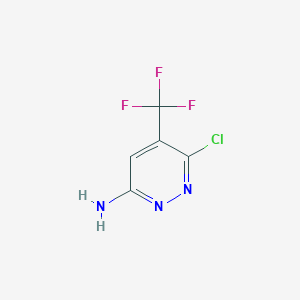
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
